Singlet Oxygen Quenching Activity: Adonirubin vs. Astaxanthin in Photochemical Assay
Adonirubin exhibits singlet oxygen quenching activity comparable to astaxanthin, the industry benchmark ketocarotenoid. In a photochemical assay system, adonirubin demonstrated an IC50 of 8.3 μM, placing its activity within the same order of magnitude as astaxanthin (IC50 1.7 μM) [1]. This represents a 4.9-fold difference in IC50 values, indicating that adonirubin retains substantial singlet oxygen quenching capacity despite possessing only one hydroxyl group compared to astaxanthin's two hydroxyl groups [1]. The activity of the 2,2′-dihydroxy derivative of adonirubin (IC50 8.3 μM) was specifically evaluated against the corresponding 2,2′-dihydroxyastaxanthin derivative (IC50 4.3 μM), showing a 1.9-fold difference [1].
| Evidence Dimension | Singlet oxygen quenching activity (IC50) |
|---|---|
| Target Compound Data | 8.3 μM (2,2′-dihydroxyadonirubin) |
| Comparator Or Baseline | Astaxanthin: 1.7 μM; 2,2′-dihydroxyastaxanthin: 4.3 μM |
| Quantified Difference | 4.9-fold higher IC50 vs. astaxanthin; 1.9-fold higher IC50 vs. 2,2′-dihydroxyastaxanthin |
| Conditions | Photochemical assay for singlet oxygen quenching; IC50 determination |
Why This Matters
For researchers selecting between ketocarotenoids for antioxidant studies, this quantification establishes that adonirubin provides intermediate singlet oxygen quenching capacity between non-hydroxylated canthaxanthin and fully hydroxylated astaxanthin, enabling structure-activity relationship investigations.
- [1] Osawa, A., et al. Heterologous Production of 2,2′-Dihydroxy Derivatives of Astaxanthin and Adonirubin in Escherichia coli and Evaluation of Their Antioxidant Activity. Antioxidants, 2026, 15(3), 327. View Source
